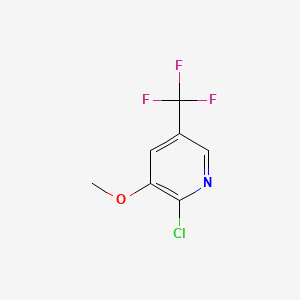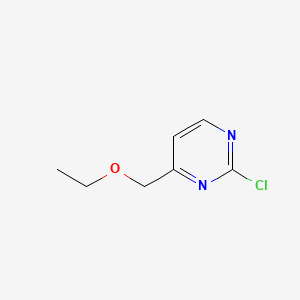
Acetoxyethyltris(dimethylamino)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetoxyethyltris(dimethylamino)silane is an organosilicon compound with the chemical formula (CH₃)₂N(CH₂CH₂OAc)₃Si. It is a colorless liquid with a pungent odor. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Mecanismo De Acción
Target of Action
Acetoxyethyltris(dimethylamino)silane is a chemical intermediate . It is primarily used in the atomic layer deposition (ALD) of silicon oxide over the tungsten oxide substrate . The primary targets of this compound are the reactive sites on the substrate during the ALD process .
Mode of Action
this compound interacts with its targets through surface reactions. In the ALD process, the precursors are added to the ALD reactor and all the reactive sites on the substrate are consumed . The remaining precursors are purged out by inert gas or vacuum . This reaction cycle leads to the limiting growth rate, and thus ALD is widely used for a high quality of thin film deposition over various shapes of substrates at a nanometer scale .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the deposition of silicon oxide over the tungsten oxide substrate
Result of Action
The result of this compound’s action is the deposition of highly conformal and uniform thin films for advanced semiconductor devices . This is critical for the development of ALD processes and the design of ALD precursors to meet the required properties of thin films .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetoxyethyltris(dimethylamino)silane is typically synthesized by reacting N,N-dimethylformamide with a silane reagent. The reaction conditions often include heating to reflux in an appropriate solvent such as toluene or dimethylformamide .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the compound’s purity and consistency for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Acetoxyethyltris(dimethylamino)silane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It is less common for this compound but can occur under specific conditions.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Reduction: Hydrogen gas is a typical reagent, although this reaction is less frequently applied to this compound.
Substitution: Various organic reagents can be used, depending on the desired modification.
Major Products Formed
Oxidation: Silicon oxide (SiO₂) films are a major product, widely used in microelectronics and protective coatings.
Reduction: Reduced forms of the compound, although less common, can be used in specific chemical processes.
Substitution: Modified organosilicon compounds tailored for specific industrial or research applications.
Aplicaciones Científicas De Investigación
Acetoxyethyltris(dimethylamino)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicon-containing compounds and materials.
Biology: Employed in the development of biocompatible materials and coatings.
Medicine: Investigated for its potential in drug delivery systems and medical device coatings.
Comparación Con Compuestos Similares
Similar Compounds
Tris(dimethylamino)silane: Another organosilicon compound used in similar applications but with different reactivity and properties.
Bis(dimethylamino)silane: Known for its use in the deposition of silicon oxide films, with fewer impurities compared to tris(dimethylamino)silane.
Uniqueness
Acetoxyethyltris(dimethylamino)silane is unique due to its specific chemical structure, which provides distinct reactivity and properties. Its ability to form high-quality silicon oxide films under various conditions makes it particularly valuable in advanced material applications .
Propiedades
IUPAC Name |
2-[tris(dimethylamino)silyl]ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N3O2Si/c1-10(14)15-8-9-16(11(2)3,12(4)5)13(6)7/h8-9H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKLXOYLHLFFPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[Si](N(C)C)(N(C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N3O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B582271.png)






![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)

![2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582287.png)
